molecular formula C7H4IN3O2 B1604049 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-40-8

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1604049
M. Wt: 289.03 g/mol
InChI Key: XLVXZIOZDIALSM-UHFFFAOYSA-N
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Description

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1000340-40-8 . It has a molecular weight of 289.03 and its IUPAC name is 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine . The compound is a yellow solid .


Molecular Structure Analysis

The InChI code for 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4IN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H, (H,9,10) . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a yellow solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Cancer Therapy

1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential use in cancer therapy .

Application Summary

These compounds have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application

The specific derivative compound 4h was synthesized and tested for its inhibitory activity against FGFR . The IC50 values (a measure of the potency of a substance in inhibiting a specific biological or biochemical function) of 4h against FGFR1–4 were 7, 9, 25, and 712 nM, respectively .

Results and Outcomes

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Antiviral Activity

Pyridine derivatives have been studied for their potential antiviral properties .

Anticholinesterase Activity

Some pyridine derivatives have shown anticholinesterase activities, which could be useful in treating conditions like Alzheimer’s disease .

Antimalarial Activity

Pyridine derivatives have also been explored for their potential use in treating malaria .

Antimicrobial Activity

These compounds have been studied for their antimicrobial properties, which could make them useful in combating various bacterial and fungal infections .

Antidiabetic Activity

Some pyridine derivatives have shown potential in the treatment of diabetes .

Antiviral Activity

Pyridine derivatives have been studied for their potential antiviral properties .

Anticholinesterase Activity

Some pyridine derivatives have shown anticholinesterase activities, which could be useful in treating conditions like Alzheimer’s disease .

Antimalarial Activity

Pyridine derivatives have also been explored for their potential use in treating malaria .

Antimicrobial Activity

These compounds have been studied for their antimicrobial properties, which could make them useful in combating various bacterial and fungal infections .

Antidiabetic Activity

Some pyridine derivatives have shown potential in the treatment of diabetes .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, and H319 , indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVXZIOZDIALSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646890
Record name 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1000340-40-8
Record name 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-nitro-1H-pyrrolo[2,3-b]pyridine (4.5 g, 27.6 mmol) in DCM (180 mL) was added NIS (6.83 g, 30.3 mmol) over 30 mins at 0° C. The resulting mixture was stirred at 0° C. for another 1 hour. The reaction mixture was concentrated. The residue was suspended in DCM (ca. 25 mL), the solid was filtered and dried in a vacuum oven to give the title compound (8.51 g). LCMS (A): m/z (M+H)+ 290, C7H4IN3O2 requires 289 (acidic).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.83 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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